3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one
Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one is a heterocyclic compound featuring a 3,5-dimethylisoxazole moiety linked to a 1,4-thiazepane ring substituted with a morpholinomethyl group via a propan-1-one bridge.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-14-17(15(2)24-19-14)4-5-18(22)21-6-3-11-25-13-16(21)12-20-7-9-23-10-8-20/h16H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKJOKKPYVSTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCSCC2CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine under acidic or basic conditions.
Introduction of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable amine with a thioamide, followed by cyclization.
Attachment of the Morpholinomethyl Group: This step involves the reaction of the thiazepane intermediate with morpholine and formaldehyde under reductive amination conditions.
Final Coupling: The final step involves coupling the isoxazole and thiazepane intermediates through a suitable linker, such as a propanone group, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders or infections.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Electronic Properties
Table 2: Hypothetical Pharmacological and Electronic Comparisons
*Bioactivity inferred from structural analogs.
Key Findings:
- Electronic Profiles : Computational studies using Multiwfn and density-functional methods (e.g., Colle-Salvetti ) could reveal differences in electron localization between the target’s isoxazole-thiazepane system and ’s thiazole-pyrazole hybrids.
- Pharmacological Potential: The target’s morpholine group may facilitate interactions with polar enzyme pockets, contrasting with ’s glucosides, which prioritize solubility over membrane permeability .
Analytical and Computational Methodologies
- Crystallography : SHELX is widely used for resolving complex heterocyclic structures, as seen in ’s isostructural compounds .
- Wavefunction Analysis : Multiwfn enables comparative studies of electron density and bond order, critical for understanding reactivity differences between the target and coumarin-tetrazole hybrids .
Biological Activity
The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article synthesizes various research findings related to its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound features a 3,5-dimethylisoxazole moiety, which is known for its pharmacological properties. The presence of a morpholinomethyl group enhances its solubility and bioavailability, while the thiazepan ring contributes to its structural stability and interaction with biological targets.
Research indicates that the compound acts primarily as an inhibitor of Bromodomain and Extra-Terminal (BET) proteins, which are implicated in various cancers. The inhibition of BET proteins can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Key Findings:
- IC50 Values : In studies evaluating the compound's efficacy against BRD4 (a BET protein), it exhibited potent inhibitory activity with an IC50 value in the low micromolar range (specific values not provided in the results) .
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, suggesting its potential role in halting tumor growth .
Biological Activity Data Table
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
-
Study on Cancer Cell Lines :
- Researchers tested the compound against various hematologic cancer cell lines and found significant reductions in cell viability at concentrations correlating with BRD4 inhibition.
- The study highlighted the compound's ability to promote apoptosis as evidenced by increased caspase activity.
- Anti-inflammatory Effects :
Q & A
Basic: What are the typical synthetic routes for synthesizing this compound, and how can purity be ensured?
The compound can be synthesized via multi-step heterocyclic condensation reactions. Key steps include:
- Reagent selection : Use sodium borohydride (NaBH₄) in ethanol or methanol for selective reduction of ketone intermediates, as demonstrated in analogous morpholine- and thiazepane-containing compounds .
- Purification : Column chromatography (e.g., silica gel with ethanol/ethyl acetate mixtures) is critical for isolating intermediates. Final recrystallization in DMF/ethanol (1:1) improves crystallinity .
- Purity validation : Thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) and iodine vapor visualization ensures single-spot purity .
Basic: What spectroscopic and crystallographic methods are used to confirm its structure?
- Spectroscopy :
- IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, morpholine C-O stretches at ~1100 cm⁻¹) .
- ¹H/¹³C NMR resolves substituent environments (e.g., isoxazole methyl groups at δ 2.1–2.3 ppm, thiazepan protons as multiplet clusters at δ 3.5–4.0 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SHELX software) confirms bond lengths, angles, and molecular packing. For isostructural analogs, triclinic P̄1 symmetry with planar conformations is typical .
Advanced: How can density functional theory (DFT) optimize its electronic properties for target interactions?
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and electron localization functions (ELF). Compare with experimental IR/NMR data to validate charge distribution .
- DFT parameters : Apply the Colle-Salvetti correlation-energy functional (B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
- Validation : Overlap experimental vs. computed NMR chemical shifts (RMSD < 0.5 ppm) to refine basis sets .
Advanced: How to resolve contradictions between spectroscopic data and computational models?
- Stepwise validation :
- Re-examine experimental conditions (e.g., solvent effects on NMR shifts) .
- Re-optimize DFT geometries using polarizable continuum models (PCM) for solvent corrections .
- Cross-check crystallographic bond lengths with DFT-optimized structures (discrepancies >0.05 Å suggest conformational flexibility) .
- Software tools : Multiwfn for topology analysis and SHELXL for refining crystallographic outliers .
Advanced: How to design molecular docking studies for evaluating biological activity?
- Target selection : Use Protein Data Bank (PDB) enzymes (e.g., 14-α-demethylase lanosterol, 3LD6) relevant to antifungal activity .
- Docking workflow :
- Prepare the ligand: Optimize geometry with Gaussian09 (B3LYP/6-31G*) and assign charges via RESP .
- Flexible docking: AutoDock Vina with Lamarckian GA (grid size 60×60×60 Å, exhaustiveness=32).
- Validate poses: Compare binding energies (ΔG < -8 kcal/mol) and hydrogen-bond interactions with co-crystallized ligands .
Advanced: How to assess environmental impact and biodegradation pathways?
- Experimental design :
- Fate studies : Monitor abiotic hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation) over 28 days .
- Ecotoxicology : Use Daphnia magna (OECD 202) and algae (OECD 201) assays for acute toxicity (LC₅₀/EC₅₀).
- Computational tools : EPI Suite to predict logP (2.8–3.5) and biodegradation probability (BIOWIN < 2.5 indicates persistence) .
Basic: What are the best practices for optimizing reaction yields in heterocyclic synthesis?
- Reaction conditions :
- Reflux in ethanol/toluene (2–4 hours) for cyclization .
- Catalytic acetic acid accelerates imine formation in thiazepane rings .
- Yield optimization :
- Use excess NaBH₄ (1.2 eq.) for complete ketone reduction .
- Employ Dean-Stark traps to remove water in condensation steps .
Advanced: How to design a study correlating structural flexibility with bioactivity?
- Conformational analysis :
- Bioactivity assays :
- Measure IC₅₀ against fungal CYP51 isoforms (microplate assays, 72-hour incubation) .
- Correlate activity with RMSD values from MD simulations (Pearson’s r > 0.7 indicates significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
